molecular formula C22H31ClN2O7 B2493468 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate CAS No. 1396558-32-9

2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate

Cat. No.: B2493468
CAS No.: 1396558-32-9
M. Wt: 470.95
InChI Key: RCXZLPFXXXKMMT-UHFFFAOYSA-N
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Description

2-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate (CAS 1396558-32-9) is a high-purity chemical compound with specialized research applications, particularly in the field of neurokinin receptor studies. This compound features a complex molecular architecture consisting of a piperidine core substituted at the 1-position with an acetamide group that is further functionalized with a tetrahydrofuran-2-ylmethyl moiety, while the 4-position of the piperidine ring contains a (4-chlorobenzyl)oxymethyl substituent, presented as the oxalate salt form for enhanced stability. The structural complexity of this molecule, particularly the presence of both piperidine and tetrahydrofuran heterocycles along with the 4-chlorobenzyl group, suggests potential bioactivity as a neurokinin-1 (NK-1) receptor antagonist based on structural similarities to compounds described in patent literature . Research indicates that compounds with this general structural profile may have application in studying benign prostatic hyperplasia and other conditions mediated by NK-1 receptor pathways . The oxalate salt form improves the compound's solubility properties for in vitro research applications. This product is provided exclusively for research purposes in laboratory settings. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in well-ventilated areas. The compound is intended for use by qualified scientific professionals with expertise in handling chemical substances. It is strictly for research applications and is not classified as a pharmaceutical compound, though it may have utility in early-stage drug discovery research. For comprehensive safety information, researchers should consult the material safety data sheet provided with the product.

Properties

IUPAC Name

2-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29ClN2O3.C2H2O4/c21-18-5-3-16(4-6-18)14-25-15-17-7-9-23(10-8-17)13-20(24)22-12-19-2-1-11-26-19;3-1(4)2(5)6/h3-6,17,19H,1-2,7-15H2,(H,22,24);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXZLPFXXXKMMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2CCC(CC2)COCC3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate typically involves a multi-step reaction sequence. Key steps include:

  • The formation of the piperidine ring by reacting appropriate amines with chlorinated benzyl compounds.

  • Etherification using tetrahydrofuran derivatives under controlled conditions to introduce the tetrahydrofuran-2-yl group.

  • The final oxalate salt formation through neutralization of the compound with oxalic acid in a suitable solvent system.

Industrial Production Methods

In industrial settings, production often involves large-scale reactors where parameters such as temperature, pressure, and pH are meticulously controlled. Catalysts may be employed to enhance yield and selectivity, and purification is achieved through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound primarily undergoes:

  • Substitution Reactions: : Mainly at the benzyl position due to the presence of the chloro group.

  • Oxidation and Reduction: : The ether and piperidine moieties can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

  • Substitution: : Commonly uses reagents like sodium or potassium halides, under reflux conditions.

  • Oxidation: : Uses oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Involves reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

The major products depend on the specific reaction:

  • Substitution: : Yields substituted benzyl derivatives.

  • Oxidation: : Produces oxidized forms of the piperidine and tetrahydrofuran moieties.

  • Reduction: : Leads to deoxygenated or hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, it is used as a building block for synthesizing more complex molecules, particularly in the design of new pharmacophores.

Biology

Biologically, it is explored for its potential in interacting with specific cellular receptors, making it a candidate for drug development.

Medicine

In medicine, preliminary studies suggest its efficacy in targeting certain biochemical pathways, providing a basis for therapeutic applications.

Industry

In industrial applications, it is used as an intermediate in the manufacture of specialized materials and in the development of novel catalytic processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as receptor sites on cell membranes. This interaction typically involves the binding of the compound to these receptors, thereby modulating cellular pathways and eliciting a biological response.

Comparison with Similar Compounds

Core Ring Systems and Substitutions

  • Piperidine vs. Piperazine :
    • The target compound uses a piperidine ring (one nitrogen), while analogs like 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-{[(2,4-dichlorophenyl)methyl]sulfanyl}phenyl)acetamide () employ a piperazine ring (two nitrogens). Piperazine derivatives often exhibit higher basicity, which may enhance hydrogen bonding but reduce blood-brain barrier penetration compared to piperidine-based structures .
    • Chlorobenzyloxy vs. Sulfanyl Groups :

      The 4-chlorobenzyloxymethyl group in the target compound provides hydrophobic interactions, whereas the sulfanyl (thioether) group in ’s analog may improve metabolic stability but reduce solubility .

Acetamide Substituents

  • Tetrahydrofuran-2-ylmethyl vs. In contrast, N-(4-fluorobenzyl)-2-((4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide () uses a fluorobenzyl group, which increases lipophilicity and may favor membrane permeability . Thiophene- or Pyridine-Containing Analogs: Compounds like 2-(furfurylsulfinyl)-N-[(Z)-4-[[4-(piperidinomethyl)-2-pyridyl]oxy]-2-butenyl]acetamide () incorporate aromatic heterocycles (e.g., pyridine), enabling π-π stacking interactions absent in the target compound .

Salt Forms and Solubility

  • Oxalate Salt vs. Free Bases/Other Salts :
    • The oxalate salt in the target compound likely improves aqueous solubility compared to free-base analogs such as N-(4-acetylphenyl)-2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)acetamide (). Salt formation is a common strategy to optimize pharmacokinetics .

Pharmacological Implications

  • Kinase Inhibition Potential: While direct data are unavailable, structurally related compounds like N-(4-(3-chloro-4-(pyridin-2-yl-methoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(1-(2-methoxyethyl)piperidin-4-ylidene)acetamide () are designed as kinase inhibitors. The tetrahydrofuran moiety in both compounds may contribute to ATP-binding pocket interactions .
  • Metabolic Stability :
    • Ether linkages (e.g., benzyloxy in the target compound) are generally more metabolically stable than thioethers (e.g., sulfanyl groups in ), which are prone to oxidation .

Structural and Functional Data Table

Compound Core Ring Key Substituents Salt Form Notable Features
Target Compound Piperidine 4-Chlorobenzyloxymethyl, Tetrahydrofuran-2-ylmethyl Oxalate Enhanced solubility, flexible oxygen-rich chain
Analog Piperidine 4-Chlorobenzyloxymethyl, 4-Acetylphenyl Oxalate Similar core but lacks tetrahydrofuran group
Analog Piperazine 3-Chlorophenyl, Sulfanyl-dichlorobenzyl Free base Higher basicity, thioether for stability
Quinoline Derivative Piperidine (ylidene) Tetrahydrofuran-3-yl-oxy, Methoxyethyl Free base Quinoline scaffold for kinase targeting

Biological Activity

The compound 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate , with the CAS number 1396878-68-4 , is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H27ClN2O6C_{23}H_{27}ClN_{2}O_{6}, with a molecular weight of 462.9 g/mol . The structure includes a piperidine moiety, which is often associated with various pharmacological effects.

Antibacterial Activity

Research has shown that compounds containing piperidine and related structures exhibit significant antibacterial properties. For instance, studies have indicated that derivatives similar to our compound demonstrate moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CEscherichia coliWeak

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial in treating conditions like Alzheimer's disease. In silico studies have predicted strong binding affinities for the target enzymes, indicating potential therapeutic applications .

Table 2: Enzyme Inhibition Potency

EnzymeIC50 Value (µM)Reference
Acetylcholinesterase0.63±0.001
Urease2.14±0.003

The biological activity of this compound can be attributed to its structural features, particularly the piperidine ring and the presence of the chlorobenzyl group. These components are known to interact with various biological targets, influencing enzyme activity and bacterial growth.

Case Studies

  • Antibacterial Efficacy : A study synthesized a series of piperidine derivatives, including our compound, and evaluated their antibacterial efficacy against several strains. The results indicated that modifications in the piperidine structure significantly affected antibacterial potency .
  • Enzyme Inhibition Studies : Another research focused on the enzyme inhibition capabilities of similar compounds, demonstrating that structural modifications led to enhanced inhibitory effects against AChE and urease, suggesting a promising avenue for drug development targeting neurodegenerative diseases .

Q & A

Q. Characterization methods :

TechniquePurposeKey Data
NMR (¹H/¹³C)Confirm structural integrityChemical shifts for piperidine N–CH₂, tetrahydrofuran O–CH₂, and 4-chlorobenzyl groups
HPLC Assess purity (>95% recommended for biological assays)Retention time matching reference standards
Mass Spectrometry Verify molecular weightExact mass matching theoretical value (e.g., [M+H]⁺ for free base: ~449.3 g/mol)

Basic: How can researchers confirm the structural integrity and purity of this compound?

Answer:
Use a combination of:

  • X-ray crystallography for unambiguous 3D structure determination (if crystals are obtainable) .
  • IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • Elemental analysis to validate empirical formula (e.g., C, H, N content within ±0.4% of theoretical values) .

Advanced: How can computational methods optimize the synthesis of this compound?

Answer:

  • Reaction path search algorithms (e.g., using density functional theory) predict intermediates and transition states, reducing trial-and-error .
  • Solvent selection tools (e.g., COSMO-RS) optimize reaction media for solubility and stability .
  • Molecular dynamics simulations model steric effects during piperidine ring functionalization .

Advanced: What strategies address contradictions in biological activity data across studies?

Answer:

  • Cross-validation using orthogonal assays (e.g., enzyme inhibition + cellular viability assays) .
  • Dose-response curves to clarify potency (EC₅₀/IC₅₀) discrepancies .
  • Structural analogs testing to isolate pharmacophore contributions (e.g., replacing 4-chlorobenzyl with 4-fluorobenzyl) .

Basic: What initial biological screening approaches are recommended?

Answer:

  • In vitro enzyme assays (e.g., acetylcholinesterase inhibition, given structural similarity to piperidine-based inhibitors) .
  • Receptor binding studies (e.g., radioligand displacement assays for GPCRs) .
  • Cytotoxicity profiling (e.g., against HEK-293 or HepG2 cell lines) to rule out nonspecific effects .

Advanced: How to determine binding affinity and interaction mechanisms with biological targets?

Answer:

  • Surface plasmon resonance (SPR) for real-time kinetic analysis (ka/kd rates) .
  • Isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS) .
  • X-ray crystallography or cryo-EM for resolving ligand-target co-structures .

Advanced: How can researchers resolve stability issues during storage or biological assays?

Answer:

  • Forced degradation studies (e.g., exposure to heat, light, pH extremes) identify vulnerable functional groups (e.g., oxalate ester hydrolysis) .
  • Lyophilization for long-term storage of oxalate salt form .
  • Stabilizing excipients (e.g., cyclodextrins) in assay buffers to prevent aggregation .

Basic: What are the critical safety considerations for handling this compound?

Answer:

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (acute toxicity hazard) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .
  • Waste disposal : Neutralize oxalate salt with calcium hydroxide before disposal .

Advanced: How to design SAR studies for this compound?

Answer:

  • Core modifications : Replace tetrahydrofuran with oxolane or dioxane rings to assess ring size impact .
  • Substituent variations : Test 4-chlorobenzyl vs. 4-bromobenzyl for halogen effects on target binding .
  • Salt forms : Compare oxalate, hydrochloride, and mesylate salts for solubility differences .

Advanced: What analytical methods quantify this compound in complex matrices (e.g., plasma)?

Answer:

  • LC-MS/MS with deuterated internal standards for high sensitivity .
  • Sample preparation : Protein precipitation (acetonitrile) or solid-phase extraction .
  • Validation parameters : Linearity (R² >0.99), LOD/LOQ (ng/mL range) .

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